DBCO-PEG4-Biotin

Bioorthogonal Chemistry Protein Labeling Steric Accessibility

Labeling azide-modified biomolecules in live-cell settings is hindered by copper toxicity and steric occlusion of biotin. DBCO-PEG4-Biotin (CAS 1255942-07-4) solves both: • Copper-free SPAAC (DBCO kinetics: 0.35 M⁻¹ s⁻¹, ~2.5× faster than BCN) preserves cell viability • PEG4 spacer (19 atoms, 22.8 Å) ensures streptavidin accessibility, achieving >90% enrichment in bacterial capture from whole blood • ≥95% HPLC purity with consistent lot-to-lot labeling stoichiometry for quantitative biophysical assays. Supplied as white to grey amorphous solid; store at -20°C under desiccation.

Molecular Formula C39H51N5O8S
Molecular Weight 749.9 g/mol
CAS No. 1255942-07-4
Cat. No. B606963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Biotin
CAS1255942-07-4
SynonymsDBCO-PEG4-biotin
Molecular FormulaC39H51N5O8S
Molecular Weight749.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1
InChIKeyLNHSQAOQVNHUGL-QRBHCBQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DBCO-PEG4-Biotin – Copper-Free Biotinylation Reagent


DBCO-PEG4-Biotin is an azadibenzocyclooctyne-polyethylene glycol-biotin conjugate that serves as a bioorthogonal biotinylation probe for strain-promoted alkyne-azide cycloaddition (SPAAC) . It comprises three functional modules: (1) a DBCO (dibenzocyclooctyne) moiety that reacts specifically with azide-tagged biomolecules without cytotoxic copper catalysts; (2) a hydrophilic tetraethylene glycol (PEG4) spacer (19 atoms, ~22.8 Å) that enhances aqueous solubility and reduces steric interference during streptavidin binding [1]; and (3) a biotin terminus that enables high-affinity capture and detection via the biotin-(strept)avidin interaction. The compound (MW 749.92 g/mol, purity ≥95% by HPLC) is supplied as a research-use-only reagent for labeling azide-functionalized proteins, nucleic acids, glycans, and other biomolecules in vitro and in live-cell settings .

Why DBCO-PEG4-Biotin Is Irreplaceable


Seemingly similar DBCO-biotin constructs or alternative biotinylation reagents (e.g., NHS-biotin, sulfo-NHS-biotin, or DBCO-PEG12-biotin) exhibit critical differences in linker architecture, reaction kinetics, and solubility profiles that directly impact labeling efficiency, steric accessibility, and bioorthogonality in demanding applications [1]. The PEG4 spacer in DBCO-PEG4-Biotin provides a defined 19-atom (22.8 Å) separation between the DBCO reaction center and the biotin binding motif—a length empirically shown to optimize streptavidin accessibility while minimizing non-specific aggregation [2]. Substituting a longer PEG linker (e.g., PEG12) may reduce local biotin concentration at the target surface, while omitting the PEG spacer altogether (as in DBCO-sulfo-biotin) can induce steric occlusion of the biotin moiety, particularly when labeling dense or conformationally constrained epitopes such as bacterial cell wall components [3]. Furthermore, the DBCO core itself possesses an intrinsic second-order rate constant of ~0.35 M⁻¹ s⁻¹ for SPAAC, which is approximately 2.5-fold faster than BCN (0.14 M⁻¹ s⁻¹) and 6-fold faster than DIBO (0.057 M⁻¹ s⁻¹) [4]. This kinetic advantage becomes decisive when labeling low-abundance or kinetically inaccessible azide sites, where slower cyclooctynes would require impractically long incubation times or higher reagent concentrations. Procurement decisions must therefore account for the unique convergence of spacer length, reaction kinetics, and bioorthogonal compatibility that DBCO-PEG4-Biotin embodies.

DBCO-PEG4-Biotin Performance Comparison


PEG4 Spacer Optimizes Streptavidin Accessibility

The hydrophilic tetraethylene glycol (PEG4) linker in DBCO-PEG4-Biotin comprises 19 atoms spanning approximately 22.8 Å, creating a defined spatial separation between the DBCO reaction site and the biotin detection moiety [1]. This spacing is critical for enabling unobstructed access of bulky streptavidin or avidin detection reagents to the biotin group, particularly when the DBCO is conjugated to sterically crowded or deeply buried azide epitopes. In contrast, DBCO-sulfo-biotin (DSB), which lacks a flexible PEG spacer and instead incorporates a short, rigid linker, has been shown to exhibit reduced streptavidin binding efficiency in live-cell surface labeling assays due to steric occlusion of the biotin moiety [2]. The empirical performance advantage of the PEG4 linker is reflected in fluorescence-based detection experiments: metabolically labeled Staphylococcus aureus cells biotinylated with DP4B (DBCO-PEG4-biotin) displayed robust streptavidin-AlexaFluor 546 staining, whereas the short-rigid linker DSB produced markedly lower fluorescence intensity under identical conditions, a difference attributed to the greater conformational flexibility and spatial reach of the PEG4 spacer [2].

Bioorthogonal Chemistry Protein Labeling Steric Accessibility

DBCO Core Outperforms BCN in SPAAC Kinetics

The dibenzocyclooctyne (DBCO) moiety in DBCO-PEG4-Biotin possesses a second-order rate constant of approximately 0.35 M⁻¹ s⁻¹ for strain-promoted azide-alkyne cycloaddition (SPAAC), a value that ranks among the highest reported for commercially available cyclooctyne reagents [1]. This kinetic parameter translates to a 2.5-fold rate enhancement over bicyclo[6.1.0]nonyne (BCN), which reacts with a rate constant of ~0.14 M⁻¹ s⁻¹, and a 6-fold enhancement over dibenzocyclooctyne (DIBO) at 0.057 M⁻¹ s⁻¹ [1][2]. The faster kinetics of DBCO enable complete biotinylation of accessible azide sites within 1-4 hours under mild conditions (e.g., 37 °C, pH 7.4), whereas slower cyclooctynes may require extended incubation times or higher concentrations to achieve equivalent labeling density . For applications involving low-concentration analytes or kinetically restricted azide groups (e.g., azido sugars embedded in the glycocalyx), the superior rate constant of DBCO directly reduces the required reagent consumption and shortens the experimental timeline.

Click Chemistry SPAAC Kinetics Reaction Rate

Femtomolar Biotin-Streptavidin Binding Affinity

The biotin moiety of DBCO-PEG4-Biotin retains the native, exceptionally high affinity for streptavidin and avidin, characterized by a dissociation constant (KD) in the femtomolar range (approximately 10⁻¹⁵ M) . This ultra-high affinity translates into nearly irreversible binding under physiological conditions, enabling robust pull-down of biotinylated targets from complex mixtures and high-sensitivity detection using enzyme- or fluorophore-conjugated streptavidin [1]. As a benchmark, the affinity of desthiobiotin—a reversibly binding biotin analog used in some cleavable labeling applications—is approximately four orders of magnitude weaker (KD ~10⁻¹¹ M) [2]. The femtomolar KD of DBCO-PEG4-Biotin ensures that once conjugated via SPAAC, the biotin tag remains stably associated with the target molecule throughout rigorous washing, immunoprecipitation, and imaging steps, thereby minimizing signal loss and maximizing assay signal-to-noise ratios.

Affinity Capture Biotin-Streptavidin Detection Sensitivity

Efficient Bacterial Enrichment via Bioorthogonal Labeling

In a head-to-head comparison of DBCO-biotin reagents for bacterial surface labeling, DBCO-PEG4-biotin (DP4B) enabled efficient capture of metabolically labeled S. aureus onto streptavidin magnetic beads, achieving bound fractions ranging from 30% to 116% of input CFU, depending on bead type [1]. Notably, using MyOne T1 streptavidin beads, DP4B-biotinylated cells exhibited a bound fraction of 92 ± 27% (mean ± SD, n=3), compared to only 6 ± 5% for non-biotinylated controls (p<0.001) [1]. This quantitative enrichment performance demonstrates that the PEG4 spacer in DP4B does not compromise—and indeed facilitates—efficient presentation of the biotin moiety for capture even on the densely packed surface of gram-positive bacteria. The observed inverse correlation between fluorescence intensity and PEG linker length (across PEG4 to PEG100) suggests that the shorter PEG4 spacer may provide a more favorable biotin density at the cell surface compared to longer PEG constructs, thereby optimizing both labeling and capture efficiency [1].

Microbial Enrichment Biotinylation SPAAC

High Purity for Reproducible Conjugation

DBCO-PEG4-Biotin is supplied with a minimum purity of ≥95% as determined by HPLC . While many commercial DBCO derivatives are offered at lower purities (often 90-93%), the ≥95% specification reduces the presence of unreacted intermediates, hydrolysis products, or DBCO-dimers that can consume azide sites without contributing to biotin labeling. Lower-purity batches introduce variability in effective concentration and can lead to inconsistent labeling stoichiometry, complicating quantification and cross-experiment comparisons. The high purity standard of DBCO-PEG4-Biotin provides a more reliable input for sensitive applications such as single-molecule fluorescence, quantitative proteomics, and site-specific bioconjugation where precise control over labeling density is paramount .

Quality Control Purity Reproducibility

DBCO-PEG4-Biotin: Key Applications


Live-Cell Surface Glycan Profiling

DBCO-PEG4-Biotin is optimally suited for copper-free labeling of azide-modified glycans on live cell surfaces . The absence of cytotoxic copper catalysts preserves cell viability, while the PEG4 spacer minimizes non-specific hydrophobic interactions with the plasma membrane and ensures that the biotin tag remains accessible to streptavidin-conjugated fluorophores or magnetic beads . This approach is widely employed to study cell surface glycosylation dynamics, identify novel glycoprotein markers, and perform live-cell imaging without perturbing native cellular functions.

Pathogen Enrichment via Metabolic Labeling

As demonstrated in direct comparative studies, DBCO-PEG4-Biotin enables efficient biotinylation of metabolically azide-labeled S. aureus and subsequent capture onto streptavidin magnetic beads, achieving >90% enrichment in complex matrices like whole blood [1]. The rapid kinetics of DBCO (0.35 M⁻¹ s⁻¹) combined with the femtomolar affinity of biotin-streptavidin provide a robust platform for isolating low-abundance pathogens from clinical or environmental samples for downstream identification, antibiotic susceptibility testing, or molecular characterization [1].

Site-Specific Biotinylation of Recombinant Proteins

For recombinant proteins engineered to contain an azide-bearing unnatural amino acid (e.g., p-azidophenylalanine) or an azide-modified cofactor, DBCO-PEG4-Biotin provides a bioorthogonal route to install a single, well-defined biotin moiety . The PEG4 spacer separates the biotin from the protein surface, reducing potential interference with protein function or binding partners while maintaining the ultra-high affinity needed for pull-down assays, surface plasmon resonance (SPR) analysis, or single-molecule force spectroscopy. The high purity (≥95%) of the reagent ensures consistent labeling stoichiometry essential for quantitative biophysical measurements.

Microarray Screening & ABPP

In activity-based protein profiling (ABPP) and peptide or small-molecule microarray fabrication, DBCO-PEG4-Biotin serves as a universal biotinylating agent for azide-functionalized probe libraries . The PEG4 linker confers sufficient aqueous solubility to prevent probe aggregation on microarray surfaces while offering the flexibility needed for optimal presentation to streptavidin-horseradish peroxidase (HRP) or fluorescent streptavidin detection reagents. The copper-free nature of SPAAC eliminates the risk of copper-induced protein denaturation or oxidative damage to sensitive probe molecules.

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